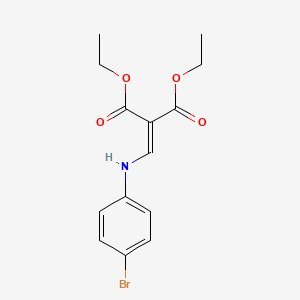

Diethyl 2-((4-bromophenylamino)methylene)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a pivotal intermediate in synthetic organic chemistry and medicinal drug development. This document details the compound's fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and explores its significant applications, particularly in the synthesis of heterocyclic compounds and potential therapeutic agents. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a comprehensive understanding of this versatile chemical building block.

Physicochemical and Structural Properties

This compound is a white solid compound that serves as a crucial precursor in various organic syntheses.[1] Its core structure features a malonic ester functionalized with a 4-bromophenylamino group, a feature that makes it an excellent scaffold for constructing more complex molecules. The molecular conformation is nearly planar, a characteristic established through crystallographic studies.[1] This planarity is stabilized by an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆BrNO₄ | [1][2][3] |

| Molecular Weight | 342.19 g/mol | [1][2][4] |

| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [3] |

| CAS Number | 101937-44-4 | [2] |

| Appearance | White solid | [1] |

| Melting Point | 100-101 °C | [5] |

| Canonical SMILES | O=C(OCC)C(C(OCC)=O)=CNC1=CC=C(Br)C=C1 | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a straightforward and efficient condensation reaction. This process is a cornerstone for chemists requiring this intermediate in high purity and yield.

Reaction Scheme

The reaction involves the condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate. The ethoxy group acts as a leaving group, facilitating the formation of the enamine product.

Mechanistic Considerations

The underlying mechanism is a nucleophilic addition-elimination on an electron-deficient alkene. The nitrogen atom of 4-bromoaniline, acting as a nucleophile, attacks the β-carbon of the double bond in diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of an ethanol molecule to yield the thermodynamically stable enamine product. The reaction is driven to completion by heating, which provides the necessary activation energy for the elimination step.

Detailed Experimental Protocol

This protocol is based on established literature methods that have been demonstrated to be reliable and high-yielding.[1]

Materials:

-

4-bromoaniline (1.0 eq)

-

Diethyl 2-(ethoxymethylene)malonate (1.0 eq)

-

Diethyl ether (for recrystallization)

-

Methanol (optional, for crystal growth)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate (e.g., 1.2 mmol of each). Expertise & Experience: Using precise equimolar amounts ensures high conversion without the need for complex purification to remove unreacted starting materials.

-

Heating: Heat the mixture at 130 °C (403 K) for 2 hours. The reaction is typically performed neat (without solvent), which maximizes the concentration of reactants and accelerates the reaction rate.

-

Workup: After the reaction is complete, allow the mixture to cool. Evaporate the low-boiling components, primarily the ethanol byproduct, under reduced pressure. A cold trap is recommended to capture the volatiles efficiently.

-

Purification: The resulting crude product is purified by recrystallization from diethyl ether. Dissolve the crude solid in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization. Trustworthiness: Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity. The reported yield for this method is approximately 73%.[1]

-

Drying: Collect the purified white solid by filtration and dry thoroughly to remove any residual solvent. For obtaining crystals suitable for X-ray analysis, slow evaporation from a methanol solution can be employed.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not an end-product but rather a versatile building block, prized for its ability to participate in a variety of chemical transformations.

Intermediate for Heterocyclic Synthesis

A primary application of this compound is as a key intermediate in the synthesis of complex heterocyclic structures. It is notably used in the preparation of pyrazoloquinolinones, which are classes of compounds investigated for their biological activities.[1] The enamine and malonate functionalities provide multiple reactive sites for cyclization reactions.

Precursor for Bioactive Molecules

The structure of this malonate derivative makes it a valuable precursor in drug discovery programs. Research has indicated that related compounds may act as prodrugs with potential therapeutic effects.[4] For instance, it has been investigated in the context of developing inhibitors for enzymes like carbonic anhydrase and HIV integrase.[4] The inhibition of HIV integrase is a critical mechanism for preventing viral replication, highlighting the compound's relevance in antiviral research.[4] The broader class of diethyl malonate derivatives is fundamental to the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including barbiturates and anti-inflammatory agents.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[5][6]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community. Its straightforward synthesis, well-defined structure, and chemical versatility make it an indispensable tool for constructing complex molecular architectures. For researchers and professionals in drug development, this compound offers a reliable starting point for the synthesis of novel heterocyclic compounds and potential therapeutic agents, underscoring its continued importance in the advancement of medicinal chemistry.

References

- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl {[(4-bromophenyl)amino]methylene}malonate [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. 101937-44-4|Diethyl 2-(((4-bromophenyl)amino)methylene)malonate|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

1H NMR and 13C NMR spectral data of diethyl 2-((4-bromophenylamino)methylene)malonate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl 2-((4-bromophenylamino)methylene)malonate

Introduction

This compound is a significant organic compound, often utilized as a versatile intermediate in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones which possess notable biological activities.[1] The structural elucidation and confirmation of such molecules are paramount in synthetic chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and professionals in drug development. The interpretation is grounded in fundamental NMR principles and comparative data from related structures.[2][3][4]

Synthesis and Structural Context

A common and efficient method for synthesizing the title compound involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM).[1][2] This reaction, often the first step of the Gould-Jacobs reaction, proceeds by heating the two reactants, which leads to the formation of the enamine product.[2] The formation of an intramolecular hydrogen bond between the amine proton (N-H) and one of the carbonyl oxygens results in a stable six-membered ring, lending significant planarity to the molecule.[1] This structural feature has a profound impact on the resulting NMR spectra.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments within the molecule. The key to interpretation lies in analyzing the chemical shift, integration, and multiplicity of each signal.[5]

Detailed Signal Interpretation

-

Amine Proton (N-H): A single proton, typically observed as a broad singlet or a doublet far downfield (δ ≈ 11.0 ppm). Its significant deshielding is a direct consequence of the strong intramolecular hydrogen bond with a neighboring carbonyl oxygen. This proton is coupled to the vinylic proton.

-

Vinylic Proton (=CH): This single proton appears as a doublet in the region of δ 8.5-8.6 ppm. Its downfield shift is attributed to the electron-withdrawing effects of the two adjacent ester groups and its position within the conjugated enamine system. It shows coupling to the N-H proton.

-

Aromatic Protons (Ar-H): The 4-bromophenyl group contains four protons in two distinct chemical environments due to the molecule's symmetry.

-

H-ortho (2H): The two protons ortho to the amino group are expected to appear as a doublet around δ 7.5 ppm.

-

H-meta (2H): The two protons meta to the amino group (and ortho to the bromine) will also appear as a doublet, typically upfield from the ortho protons, around δ 7.1 ppm. The splitting pattern for both is a result of coupling to their adjacent aromatic protons.[6]

-

-

Ethyl Ester Protons (-OCH₂CH₃): The two ethyl groups are equivalent.

-

Methylene Protons (-OCH₂): These four protons appear as a quartet around δ 4.2-4.3 ppm. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[7] Their chemical shift is influenced by the adjacent electronegative oxygen atom.

-

Methyl Protons (-CH₃): These six protons give rise to a triplet in the δ 1.3-1.4 ppm range. The signal is split by the two adjacent methylene protons (n+1 = 2+1 = 3).[7]

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Detailed Signal Interpretation

-

Carbonyl Carbons (C=O): Two equivalent signals are expected for the ester carbonyls, appearing significantly downfield in the range of δ 168-170 ppm due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons (Ar-C): The symmetry of the 4-bromophenyl ring results in four distinct signals.[6]

-

C-ipso (Amino-substituted): The carbon directly attached to the nitrogen (C-N) is expected around δ 140 ppm.

-

C-ortho: The two carbons ortho to the amino group appear around δ 118 ppm.

-

C-meta: The two carbons meta to the amino group (and ortho to the bromine) are found around δ 132 ppm.

-

C-para (Bromo-substituted): The carbon bearing the bromine atom (C-Br) is subject to the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone.[8] This signal typically appears around δ 116 ppm.

-

-

Vinylic Carbons (=C-):

-

β-Carbon (=CH): The carbon of the vinylidene group attached to the nitrogen is found significantly downfield around δ 153 ppm due to the strong electron-donating effect of the nitrogen in the enamine system.

-

α-Carbon (=C(COOEt)₂): The carbon bearing the two ester groups is shifted upfield relative to its vinylic partner, appearing around δ 92 ppm.

-

-

Ethyl Ester Carbons (-OCH₂CH₃):

-

Methylene Carbon (-OCH₂): The signal for these two equivalent carbons is found around δ 60 ppm, influenced by the attached oxygen.

-

Methyl Carbon (-CH₃): The terminal methyl carbons of the ethyl groups give a signal in the aliphatic region, around δ 14-15 ppm.

-

Data Summary

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) |

| -NH | ~11.0 | d | 1H | - |

| =CH | ~8.55 | d | 1H | ~153 |

| Ar-H (ortho to NH) | ~7.5 | d | 2H | ~118 |

| Ar-H (meta to NH) | ~7.1 | d | 2H | ~132 |

| -OCH₂CH₃ | ~4.25 | q | 4H | ~60 |

| -OCH₂CH₃ | ~1.35 | t | 6H | ~14.5 |

| C=O | - | - | - | ~169 |

| =C(COOEt)₂ | - | - | - | ~92 |

| Ar-C (ipso-NH) | - | - | - | ~140 |

| Ar-C (ipso-Br) | - | - | - | ~116 |

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is effective for this class of compounds.[9][10][11]

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Instrument Setup and Data Acquisition:

-

The experiments are typically performed on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (e.g., 220-240 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay are necessary to obtain a quality spectrum.

-

Referencing: Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or externally to tetramethylsilane (TMS) at 0.00 ppm.[5][9]

-

Visualization of Key Structural Correlations

The following diagram illustrates the relationship between the key proton environments and their observed splitting patterns, which is fundamental to the structural assignment.

Caption: Key J-coupling interactions in the ¹H NMR spectrum.

References

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Stack Exchange. [Link]

-

Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. [Link]

-

Supplementary Information. Universidade Federal de Santa Catarina. [Link]

-

Diethyl 2-[(4-bromoanilino)methylidene]malonate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

13C nmr spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

NMR Spectra of New Compounds. University of Basel. [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019). Molecules. [Link]

-

Synthesis, Investigation and Theoretical Study of Enamine Complexes with Co(III) and Ni(II) by Using I.R , NMR and DFT. (2019). ResearchGate. [Link]

-

13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Diethyl benzhydrylmalonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

Enamines: recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects—I. (1982). Semantic Scholar. [Link]

-

13C nmr spectrum of bromoethane. Doc Brown's Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). MDPI. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

-

Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. Pharmaffiliates. [Link]

-

Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. ACS Catalysis. [Link]

-

1H NMR Spectra and Interpretation (Part II). (2021). Chemistry LibreTexts. [Link]

-

Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. ResearchGate. [Link]

-

NMR Chart. University of Wisconsin. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

Sources

- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diethyl {[(4-bromophenyl)amino]methylene}malonate [cymitquimica.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

IR and mass spectrometry analysis of diethyl 2-((4-bromophenylamino)methylene)malonate

An In-Depth Technical Guide to the Spectroscopic Analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Introduction

This compound is a significant organic compound, frequently utilized as a versatile intermediate in the synthesis of various heterocyclic systems, including pyrazoloquinolinones which are of interest in medicinal chemistry.[1] Given its role as a critical building block, unequivocal structural confirmation is paramount. This guide provides an in-depth analysis of the compound using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As researchers and drug development professionals, understanding the nuances of these analytical methods is essential for verifying the identity, purity, and structural integrity of such pivotal intermediates. This document moves beyond mere data reporting, focusing on the causality behind the observed spectral features and the logic underpinning the analytical workflow, ensuring a robust and reliable characterization.

Synthesis and Purification: Establishing a High-Quality Analyte

The foundation of any accurate spectroscopic analysis is a pure sample. The title compound is reliably synthesized via a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate.[1] This reaction proceeds by a nucleophilic substitution on the electron-deficient double bond of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol.

Experimental Protocol: Synthesis

-

Reactant Stoichiometry: In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol) of 4-bromoaniline and diethyl ethoxymethylenemalonate.

-

Reaction Conditions: Heat the mixture at 130°C (403 K) for approximately 2 hours in a reaction vessel equipped with a condenser.[1] The absence of a solvent drives the reaction to completion by allowing the volatile ethanol byproduct to be removed.

-

Work-up and Purification: After cooling, the crude product is subjected to vacuum to remove any remaining volatile components. The resulting solid is then purified by recrystallization from a suitable solvent system, such as diethyl ether or an ethanol/water mixture, to yield the title compound as a white crystalline solid.[1]

-

Verification of Purity: Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination prior to spectroscopic analysis.

The rationale for this straightforward, solvent-free approach is its efficiency and high yield, minimizing complex purification steps that could introduce contaminants.

Analytical Workflow Overview

The characterization of the synthesized compound follows a logical progression from functional group identification (IR) to molecular weight confirmation and structural fragmentation analysis (MS).

Caption: Proposed primary fragmentation pathway for the title compound (⁷⁹Br isotope).

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. IR analysis confirms the presence of all key functional groups and provides critical evidence for the intramolecular hydrogen bonding that defines the molecule's stable conformation. Mass spectrometry unequivocally establishes the molecular weight and elemental composition (specifically the presence of bromine) while its fragmentation pattern corroborates the proposed structure. This self-validating system of analysis, grounded in established spectroscopic principles, provides the high degree of confidence required for researchers and drug development professionals who rely on this compound as a synthetic intermediate.

References

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. [Link]

-

Sun, J., Zhu, H.-L., & Wang, Q. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3119. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792-1797. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Table of Characteristic IR Absorptions. Introduction to Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the Antifungal Activity of Diethyl 2-((arylamino)methylene)malonates

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents. Diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of enamine esters, have recently emerged as promising candidates in this therapeutic area. While traditionally utilized as intermediates in the synthesis of more complex heterocyclic compounds, their intrinsic antifungal properties have been largely unexplored until recent investigations. This guide provides a comprehensive technical overview of the synthesis, antifungal activity, and structure-activity relationships of DAMMs. We delve into the causality behind synthetic strategies, present detailed experimental protocols for assessing antifungal efficacy, and consolidate key data to support further research and development in this promising class of molecules.

Introduction: The Imperative for Novel Antifungal Therapeutics

Fungal pathogens represent a significant and growing threat to public health and food security. Opportunistic infections caused by species such as Fusarium, Aspergillus, and Candida can lead to severe morbidity and mortality, particularly in immunocompromised individuals. The existing antifungal armamentarium is limited to a few major classes of drugs, and their efficacy is increasingly compromised by the emergence of resistant strains. This clinical challenge underscores the critical need for new chemical scaffolds with novel mechanisms of action. Diethyl 2-((arylamino)methylene)malonates (DAMMs) have recently been identified as potent mycelial growth inhibitors, particularly against the devastating plant pathogen Fusarium oxysporum, signaling their potential as a foundational scaffold for a new generation of antifungal agents[1][2].

Synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs)

The synthesis of DAMMs is efficient and high-yielding, typically achieved through a single-step procedure that represents the first step of the Gould-Jacobs reaction.[1] The core reaction involves the condensation of an appropriate arylamine with diethyl ethoxymethylenemalonate (DEEMM).

Synthetic Causality and Optimization

The choice of synthetic methodology is driven by efficiency, yield, and environmental considerations. While traditional reflux-based protocols are effective, microwave (MW)-assisted synthesis has emerged as a superior alternative. MW-assisted protocols offer significant advantages, including drastically reduced reaction times, the elimination of solvents and catalysts, lower energy consumption, and consistently high yields (often exceeding 78%).[1][2] This methodology allows for excellent compatibility with a variety of substituents on the arylamine, facilitating the rapid generation of a chemical library for structure-activity relationship studies.

The general synthetic scheme is depicted below:

References

The Compass of Discovery: A Technical Guide to the Biological Screening of Substituted Phenylaminomethylene Malonates

Foreword: Charting the Bioactive Potential of Phenylaminomethylene Malonates

In the landscape of medicinal chemistry, the substituted phenylaminomethylene malonate scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. These compounds, readily synthesized and amenable to a wide array of chemical modifications, have demonstrated a diverse range of biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological screening of this chemical class. We will navigate the journey from initial synthesis to the elucidation of structure-activity relationships, empowering you to unlock the full therapeutic potential of these fascinating molecules.

I. The Foundation: Synthesis of the Phenylaminomethylene Malonate Core

The synthetic accessibility of substituted phenylaminomethylene malonates is a key advantage for their exploration in drug discovery. The most common and efficient method involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction is typically carried out under mild conditions and can be adapted for microwave-assisted synthesis, offering a greener and more efficient route.[1]

The choice of substituents on the phenyl ring of the aniline starting material is a critical determinant of the resulting compound's biological activity. Electron-donating or electron-withdrawing groups, as well as their position on the ring (ortho, meta, or para), can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with its biological target.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of substituted phenylaminomethylene malonates.

II. Unveiling Biological Activity: A Tiered Screening Approach

A systematic and tiered approach to biological screening is essential for efficiently identifying and characterizing the therapeutic potential of novel compounds. This strategy begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and establish structure-activity relationships (SAR).

A High-Level Overview of the Screening Cascade:

Caption: A tiered approach for the biological screening of novel compounds.

III. Core Screening Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key biological screening assays relevant to substituted phenylaminomethylene malonates.

A. Antimicrobial Susceptibility Testing: The Broth Microdilution Method

This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[2][3]

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth. Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add a specific volume of the compound stock solution to the first well of each row to achieve the desired starting concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well containing broth and inoculum, but no compound.

-

Negative Control: A well containing only sterile broth.

-

Standard Antibiotic Control: A row with a known antibiotic for comparison.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determining the MIC: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

B. Anticancer Screening: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the compound dilutions.[6]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

C. Enzyme Inhibition Assay: Targeting Succinate Dehydrogenase

Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for both the Krebs cycle and the electron transport chain.[7][8] Phenylaminomethylene malonates, as malonate derivatives, are prime candidates for SDH inhibition.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of isolated mitochondria or a purified SDH enzyme preparation. Prepare a stock solution of the substrate, succinate.

-

Assay Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the enzyme preparation.[9]

-

Inhibitor Addition: Add varying concentrations of the test compound (substituted phenylaminomethylene malonate) to the wells. Include a known inhibitor (e.g., malonate) as a positive control.

-

Initiation of Reaction: Initiate the reaction by adding the succinate substrate to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the SDH activity.[9]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value for each compound.

IV. Interpreting the Data: Structure-Activity Relationships (SAR)

The ultimate goal of screening a library of substituted phenylaminomethylene malonates is to establish a clear Structure-Activity Relationship (SAR).[10][11] This involves correlating the chemical features of the molecules with their observed biological activities.

Key Considerations for SAR Analysis:

-

Electronic Effects: Analyze the impact of electron-donating and electron-withdrawing substituents on the phenyl ring. Does increased electron density enhance or diminish activity?

-

Steric Effects: Evaluate the role of substituent size and position. Bulky groups in certain positions might enhance binding through favorable steric interactions or hinder it due to steric clash.

-

Lipophilicity: Assess how the overall hydrophobicity or hydrophilicity of the molecule affects its activity. This can influence membrane permeability and target engagement.

Example SAR Table:

| Compound ID | R-group on Phenyl Ring | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | SDH Inhibition IC50 (µM) |

| PAM-1 | H | >128 | >100 | >100 |

| PAM-2 | 4-Cl | 32 | 25.4 | 45.2 |

| PAM-3 | 4-OCH3 | 64 | 52.1 | 89.7 |

| PAM-4 | 2,4-diCl | 16 | 12.8 | 22.5 |

| PAM-5 | 4-NO2 | 8 | 5.6 | 10.1 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that electron-withdrawing groups (Cl, NO2) at the para position enhance activity across all three assays, with the dinitro-substituted compound being the most potent. This provides a clear direction for the synthesis of the next generation of analogs.

V. Conclusion: From Screening to Lead Optimization

This technical guide provides a robust framework for the biological screening of substituted phenylaminomethylene malonates. By systematically applying these methodologies, researchers can efficiently identify and characterize novel bioactive compounds. The insights gained from a thorough SAR analysis will be instrumental in guiding the lead optimization process, ultimately paving the way for the development of new and effective therapeutic agents. The journey from a promising chemical scaffold to a life-changing medicine is a long and challenging one, but with a well-defined map, the path to discovery becomes clearer.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved January 3, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press. Retrieved January 3, 2026, from [Link]

-

diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

SUCCINIC DEHYDROGENASE PROTOCOL. (n.d.). Neuromuscular Home Page. Retrieved January 3, 2026, from [Link]

-

10.7: Enzyme Inhibition. (2020, December 14). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Guide to Cell-Based Assays for Cancer Research. (2021, May 27). Biocompare.com. Retrieved January 3, 2026, from [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

- Synthesis method of diethyl phenylethylmalonate. (n.d.). Google Patents.

-

diethyl methylenemalonate. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023, March 1). PubMed. Retrieved January 3, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (n.d.). Chemical Science (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

Sources

- 1. Diethyl 2-((phenylamino)methylene)malonate|54535-22-7 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Diethyl 2-((4-bromophenylamino)methylene)malonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for diethyl 2-((4-bromophenylamino)methylene)malonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with established chemical principles to offer field-proven insights into maintaining the integrity of this important synthetic intermediate.

Introduction and Compound Profile

This compound (CAS No: 101937-44-4) is a key building block in organic synthesis, notably as a precursor for the synthesis of pyrazoloquinolinones and other bioactive molecules.[1] Its molecular structure, featuring an enamine linkage, two ester functionalities, and a brominated aromatic ring, dictates its reactivity and stability profile. Understanding these characteristics is paramount for ensuring the reliability of experimental outcomes and the quality of downstream products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆BrNO₄ | [2] |

| Molecular Weight | 342.19 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Melting Point | 100-101 °C | [4] |

| CAS Number | 101937-44-4 | [3] |

The crystalline structure of the compound is stabilized by intermolecular C-H···O hydrogen bonds, which contributes to its solid-state stability under ambient conditions.[1] However, the presence of susceptible functional groups necessitates a thorough evaluation of its stability under various environmental conditions.

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the literature, its chemical structure allows for the postulation of several potential degradation pathways. These hypotheses are grounded in the known reactivity of its constituent functional groups.

-

Hydrolysis: The enamine and ester functionalities are susceptible to hydrolysis.

-

Acid-catalyzed hydrolysis of the enamine can lead to the formation of 4-bromoaniline and diethyl ethoxymethylenemalonate.

-

Base-catalyzed hydrolysis of the ester groups can result in the corresponding carboxylates.

-

-

Oxidation: The enamine double bond and the aromatic ring could be susceptible to oxidative degradation, potentially leading to a variety of oxidized byproducts.

-

Photodegradation: Aromatic bromides can be sensitive to light, potentially leading to debromination or other radical-mediated reactions upon exposure to UV radiation.

Caption: Figure 1: Postulated Degradation Pathways.

Recommended Storage and Handling

Based on available supplier data and general principles for handling fine chemicals, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C Refrigerator or -20°C Freezer | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Light | Protect from light (amber vial) | To prevent photodecomposition.[5] |

| Moisture | Store in a dry, well-sealed container | To prevent hydrolysis of the enamine and ester groups.[5] |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[5][6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[5]

-

Avoid creating dust.

Protocol for Stability Assessment

For researchers requiring robust stability data, a comprehensive stability study is recommended. The following protocol outlines a systematic approach to evaluating the stability of this compound.

Caption: Figure 2: Experimental Workflow for Stability Testing.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions:

-

Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic: Add 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal: Heat the solution at 60°C for 48 hours.

-

-

For photostability testing, expose the solid material and a solution to light as per ICH Q1B guidelines.

-

Analyze the stressed samples at appropriate time points using a suitable analytical method.

Long-Term Stability Studies

Long-term studies provide data on the stability of the compound under recommended storage conditions.

Protocol:

-

Store accurately weighed samples of the solid compound in sealed vials under the following conditions:

-

2-8°C (refrigerator)

-

-20°C (freezer)

-

25°C/60% RH (controlled room temperature)

-

40°C/75% RH (accelerated stability)

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove a sample from each condition.

-

Analyze the samples for purity and the presence of degradation products.

Analytical Methodologies for Stability Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough stability assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and detecting degradation products.

Table 3: Suggested HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible. |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions | To elute the parent compound and a range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. DAD allows for peak purity assessment. |

| Injection Volume | 10 µL | Standard injection volume. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is crucial for the identification of unknown degradation products observed in the HPLC analysis. The mass-to-charge ratio of the degradation products can provide valuable information for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to identify major degradation products if they can be isolated. Changes in the NMR spectrum over time can indicate instability.

Conclusion

While this compound is a relatively stable solid compound, its stability can be compromised by exposure to harsh conditions such as high temperatures, light, and humidity, as well as acidic or basic environments. Adherence to proper storage and handling protocols is essential for maintaining its purity and ensuring the integrity of research and development activities. For applications requiring a high degree of certainty regarding stability, a formal stability study incorporating forced degradation and long-term testing is strongly recommended.

References

Sources

- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [myskinrecipes.com]

- 5. isotope.com [isotope.com]

- 6. westliberty.edu [westliberty.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Authored by: A Senior Application Scientist

Introduction: The Significance of a Versatile Building Block

Diethyl 2-((4-bromophenylamino)methylene)malonate is a pivotal intermediate in synthetic organic chemistry, valued for its role in the construction of more complex molecular architectures.[1] Its structure, featuring a vinylogous amide system derived from the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate, provides a versatile scaffold for a variety of chemical transformations. The presence of the bromo-substituent on the phenyl ring offers a reactive handle for cross-coupling reactions, while the enamine moiety and the malonate ester groups allow for further functionalization. This compound serves as a key precursor in the synthesis of various heterocyclic compounds, including pyrazoloquinolinones, which are of interest in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its synthesis, including a detailed reaction mechanism, a step-by-step experimental protocol, and essential safety considerations to ensure a successful and safe laboratory operation.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The synthesis of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group in diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol, leading to the formation of the stable enamine product. The reaction is facilitated by heating, which provides the necessary activation energy for the reaction to proceed. The formation of a six-membered intramolecular hydrogen-bonded ring in the product contributes to its stability.[1]

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on an established literature method.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| 4-Bromoaniline | 172.03 | 106-40-1 | >98% | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate | 216.23 | 87-13-8 | >98% | Sigma-Aldrich |

| Diethyl ether | 74.12 | 60-29-7 | Anhydrous | Fisher Scientific |

| Methanol | 32.04 | 67-56-1 | ACS Grade | VWR |

| Round-bottom flask (50 mL) | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Heating mantle with stirrer | - | - | - | - |

| Rotary evaporator | - | - | - | - |

| Buchner funnel and filter paper | - | - | - | - |

| Beakers and Erlenmeyer flasks | - | - | - | - |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromoaniline (1.2 mmol, 0.206 g) and diethyl ethoxymethylenemalonate (1.2 mmol, 0.260 g).

-

Expertise & Experience Note: Ensuring equimolar amounts of the reactants is crucial for driving the reaction to completion and minimizing unreacted starting materials, which simplifies purification.

-

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture at 130°C (403 K) for 2 hours with constant stirring.[1]

-

Expertise & Experience Note: The reaction is performed neat (without solvent) to maximize the concentration of reactants. The elevated temperature is necessary to overcome the activation energy of the reaction. The 2-hour timeframe has been shown to be sufficient for achieving a good yield.

-

-

Work-up and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. Remove the low-boiling components, primarily the ethanol by-product, by evaporation under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatiles.[1]

-

Purification by Recrystallization: The crude product is obtained as a solid. Purify this solid by recrystallization from diethyl ether.[1] Dissolve the crude product in a minimal amount of hot diethyl ether and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Trustworthiness Note: Recrystallization is a self-validating purification technique. The formation of well-defined crystals indicates the separation of the desired compound from impurities, which remain in the mother liquor.

-

-

Final Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified product under vacuum to obtain this compound. The reported yield for this procedure is 73%.[1]

Caption: Experimental workflow for the synthesis of the target compound.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromoaniline: This compound is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[2][3] It is also an eye and skin irritant. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Diethyl ethoxymethylenemalonate: This reagent can cause eye, skin, and respiratory tract irritation.[5][6] It may also cause allergic skin or respiratory reactions.[7] Handle with care to avoid sensitization.

-

Diethyl Ether: Diethyl ether is extremely flammable and should be handled away from ignition sources. It can form explosive peroxides upon standing. Use only peroxide-free ether.

Data Summary

| Parameter | Value | Reference |

| Product Molecular Formula | C₁₄H₁₆BrNO₄ | [8] |

| Product Molar Mass | 342.19 g/mol | [1] |

| Reactant (4-Bromoaniline) Amount | 1.2 mmol | [1] |

| Reactant (DEEMM) Amount | 1.2 mmol | [1] |

| Reaction Temperature | 130°C (403 K) | [1] |

| Reaction Time | 2 hours | [1] |

| Expected Yield | 73% | [1] |

| Appearance | White solid | [1] |

| Melting Point | 100-101 °C | [9] |

References

-

Lager, E., et al. (2006). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

-

Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

-

Making Molecules. (2024). Enamines. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. uprm.edu [uprm.edu]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

Microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates

Here is a detailed Application Note and Protocol on the topic.

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates

Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) utilizing microwave-assisted organic synthesis (MAOS). DAMMs are highly valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated potential as bioactive molecules, including antifungal agents.[1][2] The described microwave-assisted protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and adherence to green chemistry principles by often eliminating the need for a solvent.[1][3][4] This document is intended for researchers and scientists in organic synthesis and drug development, providing both the theoretical basis and practical steps for successful implementation.

Introduction: The Significance of DAMMs and Microwave Synthesis

Diethyl 2-((arylamino)methylene)malonates (DAMMs), a class of enamine esters, are versatile and powerful building blocks in synthetic organic chemistry. Their unique structure, featuring a nucleophilic enamine moiety and two electrophilic ester groups, allows them to serve as precursors for a wide array of complex heterocyclic systems, such as quinolines and polysubstituted-2-pyridones.[1] Traditionally, the synthesis of DAMMs is achieved via the first step of the Gould-Jacobs reaction, which typically involves the thermal condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM).[1][5] These conventional methods often require prolonged heating (1-6 hours) at high temperatures in solvents like ethanol or toluene.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that leverages microwave energy to accelerate chemical reactions.[6][7] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[6] This leads to a dramatic reduction in reaction times—often from hours to mere minutes—along with improved product yields and purity.[7][8] The application of MAOS to the synthesis of DAMMs represents a significant process improvement, offering a rapid, efficient, and environmentally benign route to these important intermediates.

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis of DAMMs from an aromatic amine and diethyl ethoxymethylenemalonate (DEEMM) proceeds through a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the arylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM.

-

Intermediate Formation: This attack forms a transient zwitterionic intermediate.

-

Proton Transfer & Elimination: A proton transfer is followed by the elimination of an ethanol molecule, leading to the formation of the stable enamine product.

Microwave irradiation accelerates this process significantly. The high polarity of the reactants and the intermediate species allows for strong coupling with the microwave field, leading to rapid localized heating. This provides the necessary activation energy almost instantaneously, driving the reaction to completion in a fraction of the time required by conventional methods.[3]

Caption: General mechanism for the synthesis of DAMMs.

Detailed Experimental Protocol

This protocol describes a general, solvent-free method for the synthesis of various DAMM derivatives using a standard monomode microwave reactor.

Materials & Equipment

-

Reagents:

-

Substituted Arylamine (e.g., 4-chloroaniline, aniline, 4-methoxyaniline)

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

-

Equipment:

-

Monomode microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a magnetic stir bar

-

Standard laboratory glassware (beakers, flasks)

-

Rotary evaporator

-

Equipment for purification (recrystallization apparatus or flash column chromatography system)

-

Analytical instruments for characterization (NMR, melting point apparatus)

-

General Step-by-Step Procedure

The following procedure is based on a model reaction between 4-chloroaniline and DEEMM.[1]

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted arylamine (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM, 1.1 mmol, 1.1 equivalents).

-

Causality Note: A slight excess of DEEMM is used to ensure the complete consumption of the limiting arylamine reactant.

-

-

Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-30 minutes with magnetic stirring.

-

Causality Note: The optimal time and temperature may vary depending on the reactivity of the specific arylamine used. Electron-poor anilines may require slightly longer reaction times or higher temperatures. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up & Isolation: After the irradiation is complete, allow the reaction vial to cool to room temperature. The resulting crude product, often a solid or a viscous oil, can be purified.

-

Purification:

-

Recrystallization (for solid products): If the crude product solidifies upon cooling, it can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Column Chromatography (for oils or impure solids): If the product is an oil or if TLC indicates impurities, purify the crude mixture using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[1]

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point determination). The expected product will show characteristic signals for the vinyl proton and the NH proton, which often exhibits coupling.

Results: A Comparative Overview

The microwave-assisted protocol consistently provides high yields of DAMMs in remarkably short reaction times. The table below summarizes representative results for the synthesis of various DAMM derivatives.

| Entry | Arylamine Substituent | Time (min) | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chloro | 30 | 120 | 80 | [1] |

| 2 | 4-Fluoro | 15 | 120 | 96 | [1][2] |

| 3 | 4-Bromo | 15 | 120 | 88 | [1][2] |

| 4 | 4-Methyl | 15 | 120 | 74 | [1][2] |

| 5 | 4-Methoxy | 10 | 120 | 85 | [1][2] |

Data compiled from published results demonstrate the efficiency and broad applicability of the method.[1][2]

The results clearly indicate that the solvent-free, microwave-assisted approach is highly effective for a range of substituted anilines, accommodating both electron-withdrawing and electron-donating groups, and consistently delivering the desired products in excellent yields.

Experimental Workflow Visualization

The overall process, from reactant preparation to final product characterization, is streamlined and efficient.

Caption: Streamlined workflow for microwave-assisted DAMM synthesis.

Conclusion

The microwave-assisted synthesis of diethyl 2-((arylamino)methylene)malonates is a superior alternative to conventional methods. This approach provides a rapid, high-yielding, and scalable protocol that aligns with the principles of green chemistry. The operational simplicity and efficiency make it an invaluable tool for researchers in medicinal chemistry and materials science, facilitating the rapid generation of key synthetic intermediates for further discovery and development.

References

- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Vertex AI Search. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.

- ResearchGate. (n.d.). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.

- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.

- Vertex AI Search. (n.d.). Microwave induced an efficient synthesis of ¢-enaminones using boric acid as catalyst under solvent-free condition.

- CEM Corporation. (n.d.). Condensations.

- NIH. (n.d.). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation.

- Vertex AI Search. (2025). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones.

- Vertex AI Search. (2024). Microwave assisted green organic synthesis.

- AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation.

- Slideshare. (n.d.). Microwave assisted organic synthesis | PPTX.

- TSI Journals. (n.d.). Microwave –induced an efficient synthesis of β-enaminones using boric acid as catalyst under solvent-free condition.

- ResearchGate. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates.

- MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.

- ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.

- Wikipedia. (n.d.). Diethyl malonate.

- Arabian Journal of Chemistry. (n.d.). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications.

- ResearchGate. (n.d.). Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol.

- ResearchGate. (2025). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.

- Benchchem. (n.d.). Diethyl 2-((phenylamino)methylene)malonate|54535-22-7.

Sources

- 1. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Microwave assisted green organic synthesis [wisdomlib.org]

Application Notes & Protocols: The Gould-Jacobs Reaction for the Synthesis of 6-Bromo-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Gould-Jacobs reaction for the synthesis of 6-bromo-4-hydroxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry. The process commences with the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) to yield the key intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate. This guide provides an in-depth analysis of the subsequent high-temperature thermal cyclization, saponification, and decarboxylation steps. We present two detailed, field-proven protocols: a classical thermal cyclization method using a high-boiling solvent and a modern, efficient microwave-assisted approach. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to ensure reproducible and high-yield synthesis.

Introduction: The Gould-Jacobs Reaction in Heterocyclic Chemistry

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents. The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis of the resulting ester and decarboxylation furnishes the 4-quinolinone core.[1]

A critical aspect of the Gould-Jacobs reaction is its regioselectivity. The cyclization occurs at an ortho position to the amine group on the aniline ring. Consequently, the use of 4-bromoaniline as the starting material unequivocally yields the 6-bromo substituted quinoline, not the 7-bromo isomer. To obtain a 7-bromo-4-hydroxyquinoline, one would need to start with 3-bromoaniline. This guide will focus on the synthesis of 6-bromo-4-hydroxyquinoline from 4-bromoaniline.

Reaction Mechanism and Pathway

The synthesis of 6-bromo-4-hydroxyquinoline via the Gould-Jacobs reaction is a four-step process:

-

Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, this compound.[1][3]

-

Thermal Cyclization: This step is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction forms the quinoline ring system, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The high energy barrier is overcome by using high-boiling point solvents or microwave irradiation.

-

Saponification (Hydrolysis): The ethyl ester of the quinoline derivative is hydrolyzed, typically under basic conditions (e.g., using potassium hydroxide), to the corresponding carboxylic acid.[5]

-

Decarboxylation: The final step involves the thermal removal of the carboxylic acid group to yield the desired 6-bromo-4-hydroxyquinoline.[6] This is often achieved by heating the carboxylic acid in a high-boiling inert solvent like mineral oil.[6]

Visualizing the Reaction Pathway

Caption: Overall reaction pathway for the synthesis of 6-bromo-4-hydroxyquinoline.

Experimental Protocols

This section provides two distinct protocols for the synthesis of 6-bromo-4-hydroxyquinoline. Protocol A outlines the classical thermal method, which is robust and widely documented. Protocol B describes a modern microwave-assisted approach, which offers significant advantages in terms of reaction time and efficiency.[7][8]

Protocol A: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.2 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (1.2 mmol, 1.0 eq).

-

Heating: Heat the mixture at 130 °C for 2 hours.[3]

-

Work-up: After cooling, evaporate the low-boiling components (primarily ethanol) under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from diethyl ether to yield a white solid.

-

Expected Yield: ~73%[3]

-

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (17.5 mmol, 1.0 eq) in diphenyl ether (60 mL).[9]

-

Heating: Heat the solution to reflux (approximately 250-260 °C) for 1 hour.[9] Monitor the reaction by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. Add n-hexane (200 mL) to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with n-hexane to remove the diphenyl ether, and dry under vacuum.

-

Expected Yield: ~61%[9]

-

-

Reaction Setup: Suspend the ethyl ester from Step 2 (10 mmol, 1.0 eq) in a 10% aqueous solution of potassium hydroxide (40 mL).[5]

-

Heating: Heat the mixture to reflux for 1-5 hours until hydrolysis is complete (monitored by TLC).[5]

-

Isolation: Cool the reaction mixture to 0 °C and acidify to pH 1 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry.

-

Expected Yield: ~96%[5]

-

-

Reaction Setup: In a suitable flask, create a slurry of the carboxylic acid from Step 3 (20 mmol, 1.0 eq) in light mineral oil (250 mL).[6]

-

Heating: Heat the slurry to 270-295 °C for 10-15 minutes, at which point the evolution of CO2 should cease.[6]

-

Isolation: Allow the mixture to cool overnight. Dilute with chloroform and collect the precipitated product by filtration.

-

Purification: Wash the solid with a sufficient amount of chloroform to remove the mineral oil and dry to obtain the final product.

Protocol B: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and often leads to improved yields.

-

Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (1.2 to 3.0 mmol, excess is often used as both reagent and solvent).[10]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. Optimization of time and temperature may be required.

-

Isolation: Cool the vial to room temperature, which should cause the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, to precipitate.

-

Purification: Filter the solid product and wash with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.

-

Expected Yield: Yields can vary but are often comparable to or higher than the classical method with significantly reduced reaction times.

-